Z-Ala-Arg-OH

Description

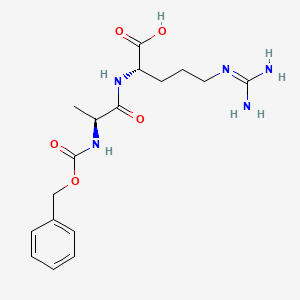

Z-Ala-Arg-OH is a benzyloxycarbonyl (Z)-protected dipeptide comprising alanine (Ala) and arginine (Arg) residues. The Z-group (C₇H₅O₂) is attached to the N-terminal alanine, while the C-terminal arginine retains a free carboxylic acid group. This compound is widely utilized as a substrate in enzymatic studies, particularly for investigating metalloenzyme kinetics and specificity . Its structure enables researchers to probe the binding and catalytic mechanisms of proteases and peptidases, as the Z-group mimics natural peptide substrates while providing stability against nonspecific degradation.

Key synthetic precursors for this compound include Z-protected amino acids such as Z-Ala-OH (MW 223.2) and Z-Arg-OH (MW 308.3), which are commercially available in varying quantities and purities .

Structure

2D Structure

Properties

Molecular Formula |

C17H25N5O5 |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C17H25N5O5/c1-11(21-17(26)27-10-12-6-3-2-4-7-12)14(23)22-13(15(24)25)8-5-9-20-16(18)19/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,21,26)(H,22,23)(H,24,25)(H4,18,19,20)/t11-,13-/m0/s1 |

InChI Key |

IAJCBRQYWHEYSN-AAEUAGOBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

Z-Ala-Arg-OH consists of two amino acids (alanine and arginine) connected via an amide bond, with the N-terminal amine protected by a benzyloxycarbonyl (Z) group. The compound contains several reactive functional groups that require careful consideration during synthesis:

- The benzyloxycarbonyl (Z) group at the N-terminus

- The methyl side chain of alanine

- The guanidino side chain of arginine

- The C-terminal carboxylic acid

The arginine side chain presents particular challenges during synthesis due to its strong basicity and nucleophilicity, requiring appropriate protection strategies to prevent side reactions.

Solution-Phase Synthesis Methods

Stepwise Coupling Approach

The most direct method for synthesizing this compound involves sequential coupling of the protected amino acids. This approach typically follows these steps:

Side-Chain Protection of Arginine

Before coupling, the arginine guanidino group must be protected to prevent side reactions. Common protecting groups include:

- Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

- Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl)

- Boc₂ (di-tert-butyloxycarbonyl)

- Z₂ (di-benzyloxycarbonyl)

According to comparative studies, Pbf is often preferred due to its relative ease of removal and reduced side reactions during deprotection.

Coupling Reaction

The coupling reaction typically involves:

- Activation of Z-Ala-OH carboxyl group

- Nucleophilic attack by the α-amino group of protected arginine

Common coupling reagents include:

| Coupling Agent | Additive | Base | Solvent System | Typical Reaction Time |

|---|---|---|---|---|

| HBTU | HOBt | DIPEA | DCM/DMF | 1-2 hours |

| TBTU | HOBt | DIPEA | DCM/DMF | 30-60 minutes |

| DCC | HOBt | N-methylmorpholine | DCM | 2-4 hours |

| DMT-MM | - | DIPEA | THF/DMF (9:1) | 30 minutes |

The reaction using DMT-MM can be performed by dissolving the starting materials in a mixture of THF:DMF (9:1) to 0.05 M, adding Fmoc-amino acid (1.3 equiv), DMT-MM (1.13 equiv), and DIPEA (1.13 equiv), followed by stirring at room temperature for 30 minutes.

Side-Chain Deprotection

After successful coupling, the final step involves selective removal of the arginine side-chain protecting group while preserving the N-terminal Z group. The deprotection conditions depend on the protecting group used:

- Pbf: 95% TFA, 2.5% triisopropylsilane (TIPS), 2.5% water, 1-3 hours

- Mtr: 95% TFA, 2.5% TIPS, 2.5% water, 4-8 hours

- Boc₂: 95% TFA, 2.5% TIPS, 2.5% water, 1 hour

- Z₂: Catalytic hydrogenation (H₂, Pd/C), careful control required to avoid N-terminal Z removal

Research has shown that side reactions during arginine deprotection can be minimized by controlling acid concentration and reaction time. The molar ratio of non-deprotecting acids (such as formic acid, acetic acid, or trifluoroacetic acid) to deprotecting acids (such as methanesulfonic acid) should be maintained between 50:1 to 5:1, preferably between 30:1 to 10:1.

Fragment Condensation Approach

For specialized applications or when starting materials are readily available, a fragment condensation approach may be employed:

- Preparation of Z-Ala-OH (commercially available or synthesized)

- Preparation of H-Arg(Pbf)-OH or similar protected arginine

- Coupling of the fragments using standard peptide coupling reagents

- Selective deprotection of the arginine side chain

While generally less common for simple dipeptides, this approach offers flexibility when certain intermediates are more accessible.

Solid-Phase Synthesis Methods

Fmoc-Based Strategy

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry offers an efficient alternative for preparing this compound, particularly when making multiple analogs or as part of a larger peptide sequence.

General Procedure

- Loading Fmoc-Arg(Pbf)-OH onto a suitable resin (Wang resin for C-terminal acids)

- Fmoc deprotection using 20-30% piperidine in DMF

- Coupling with Z-Ala-OH using HBTU/HOBt/DIPEA

- Cleavage from resin and side-chain deprotection using TFA cocktail

For Fmoc deprotection, a combination of HOBt (1 equiv), piperidine (1.5 equiv), and DBU (8 equiv) can be used, stirring at room temperature for 10 minutes. Z-Ala-OH can be coupled using activation by TBTU/DIPEA for 1 hour.

Resin and Linker Selection

The choice of resin and linker is critical for obtaining this compound with a free C-terminal carboxylic acid. Common options include:

Boc-Based Strategy

While less common than Fmoc chemistry, Boc-based SPPS can also be used for this compound synthesis:

- Loading Boc-Arg(Z₂)-OH onto a suitable resin (MBHA for C-terminal acids)

- Boc deprotection using 50% TFA in DCM

- Neutralization of the TFA salt using DIPEA

- Coupling with Z-Ala-OH

- Cleavage from resin and selective side-chain deprotection

This approach requires careful consideration of the Z group stability during Boc removal and final cleavage steps. A HF-stable linker must be used if the N-terminal Z group is to be retained in the final product.

Protecting Group Strategies for Arginine

The guanidino group of arginine requires adequate protection during synthesis to prevent side reactions. The choice of protecting group depends on the synthetic strategy:

Common Arginine Protecting Groups

| Protecting Group | Structure | Removal Conditions | Compatibility | Aspartimide Formation Risk |

|---|---|---|---|---|

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | 95% TFA, 1-3h | Fmoc SPPS | ++ |

| Mtr | 4-methoxy-2,3,6-trimethylbenzenesulfonyl | 95% TFA, 4-8h | Fmoc SPPS | ++ |

| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | 95% TFA, 3-6h | Fmoc SPPS | ++ |

| Z₂/Z₃ | Di/tri-benzyloxycarbonyl | H₂/Pd, HF | Boc SPPS | + |

| Boc₂ | Di-tert-butyloxycarbonyl | 95% TFA, 1h | Solution phase | - |

Studies have shown that arginine residues present a moderate risk (++) for aspartimide formation during peptide synthesis.

Selective Deprotection Strategies

For this compound, the final deprotection step must selectively remove the arginine side-chain protecting group while preserving the N-terminal Z group. This selectivity can be achieved through:

- Orthogonal protection schemes (protecting groups removed under different conditions)

- Careful control of reaction conditions (time, temperature, reagent concentration)

- Use of scavengers to minimize side reactions

Research has demonstrated that the presence of amine scavengers during deprotection can significantly reduce side reactions. Compounds such as hexylamine (1.2 equiv) or decylamine (1.2 equiv) have been used successfully.

Purification and Characterization

Purification Methods

After synthesis, this compound requires purification to remove byproducts and unreacted materials. Common purification techniques include:

Chromatographic Methods

- Flash chromatography on silica gel: Typical solvent systems include EtOAc/MeOH (39:1)

- Reverse-phase HPLC: Using C18 columns with acetonitrile/water gradient containing 0.1% TFA

- Ion-exchange chromatography: Useful for separating charged species

Crystallization and Precipitation

This compound can be purified by:

- Precipitation with diethyl ether from a concentrated solution in ethyl acetate

- Recrystallization from appropriate solvent mixtures (methanol/water, ethanol/water)

Research indicates that precipitation techniques can achieve yields between 85-95% for similar protected peptides.

Characterization Techniques

Analytical Methods

- Thin-layer chromatography (TLC): For monitoring reaction progress and purity

- Analytical HPLC: For determining purity percentage

- Mass spectrometry (MS or ESMS): For confirming molecular weight

- Nuclear magnetic resonance (NMR) spectroscopy: For structural confirmation

Purity Assessment

The purity of this compound can be assessed using:

- Analytical HPLC: >95% purity typically required for research applications

- Elemental analysis: Confirming elemental composition within ±0.4% of theoretical values

- Optical rotation: Confirming stereochemical integrity

Optical purity can be checked by gradient RP-HPLC using a 4.6×250 mm Nucleosil-column, C18, 50 Å (Macherey-Nagel) at 40°C in a buffer system containing 0.095 M H₃PO₄ and 0.09 M triethylamine in water (pH 2.3).

Scale-Up Considerations

Laboratory Scale Synthesis

For research purposes (1-10 g), the solution-phase approach using DMT-MM as a coupling reagent offers several advantages:

- Straightforward reaction monitoring

- Easier purification of intermediates

- Less specialized equipment required

The recommended procedure involves:

- Protection of arginine with Pbf or Boc₂ groups

- Coupling with Z-Ala-OH using DMT-MM/DIPEA in THF/DMF

- Selective deprotection of the arginine side chain

- Purification by precipitation or column chromatography

Industrial Production

For larger scale production (>100 g), several modifications are necessary:

- Use of more economical reagents (DCC instead of HBTU)

- Simplified purification procedures (crystallization preferred over chromatography)

- Considerations for solvent recycling and waste management

Industrial production follows similar synthetic routes but on a larger scale, involving large reactors and precise control of reaction conditions to ensure high yield and purity.

Recent Advances and Alternative Approaches

Novel Coupling Reagents

Recent developments in coupling reagents have improved the efficiency of peptide synthesis. DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) has emerged as a particularly effective reagent for solution-phase peptide synthesis.

Modified Protecting Group Strategies

Research has explored modified protecting groups for arginine to address challenges in deprotection:

- Hydrogenolysis under mildly acidic conditions to prevent side reactions

- Use of non-nucleophilic ammonium salts immediately upon deprotection to suppress undesired side products

Chemical Reactions Analysis

Peptide Bond Formation

Z-Ala-Arg-OH serves as a building block in peptide synthesis, leveraging its free carboxyl group for coupling with other amino acids or peptides.

Key Methods and Conditions

-

DCC/HOBt-mediated coupling : Widely used for solid-phase peptide synthesis, yielding high-purity products.

-

Enzymatic methods : Subtilisin catalyzes bond formation even with non-canonical residues like Arg-Arg .

-

Aminoacyl phosphate esters : Boc-FEP enables spontaneous peptide bond formation in water, achieving 70–80% conversion with minimal hydrolysis .

Oxidation Reactions

The guanidine group in arginine undergoes oxidation under controlled conditions.

Oxidation Pathways

-

KMnO₄ oxidation : Produces δ-guanidinovaleric acid, a metabolite studied in nitric oxide synthase pathways .

-

OsO₄-mediated oxidation : Used to modify arginine residues for structural studies of metalloenzymes like gentisate dioxygenase .

Reductive Deprotection

The Cbz group is selectively removed to expose the N-terminal amine.

Reduction Methods

| Method | Reagents/Conditions | Efficiency | Notes | Source |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd-C, H₂, methanol, 25°C | >95% | Preserves peptide backbone | |

| Chemical Reduction | HBr/AcOH, 0°C | ~90% | Risk of side-chain modification |

-

Pd-C/H₂ : Preferred for scalability and minimal side reactions.

-

HBr/AcOH : Faster but may protonate guanidine groups, affecting downstream reactivity.

Substitution Reactions

The amino and carboxyl groups participate in nucleophilic substitutions.

Common Reactions

| Reaction Type | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Acylation | Acetic anhydride, DMF | Acetylated derivatives | Stability studies | |

| Sulfonation | SO₃-pyridine complex | Sulfonated arginine | Enzyme inhibition assays |

-

Acylation : Modifies solubility and stability for pharmacokinetic profiling.

-

Sulfonation : Creates competitive inhibitors for proteases like thrombin .

Role in Enzymatic Mechanisms

This compound’s arginine residue participates in proton transfer critical to metalloenzyme catalysis:

-

pKa suppression : The 3-histidine iron-binding scaffold in gentisate dioxygenase lowers arginine’s pKa from ~12 to 6–7, enabling proton shuffling during O₂ activation .

-

Reaction intermediates : Stabilizes peroxo intermediates via hydrogen bonding, as shown in QM/MM studies .

Competitive Coupling Dynamics

In mixed amino acid systems, this compound exhibits preferential reactivity:

Scientific Research Applications

Peptide Synthesis

Z-Ala-Arg-OH serves as a building block in synthesizing peptides, crucial for developing new drugs and therapeutic agents . In one study, Z-Ala-OH was coupled with H-Ala-His-Gly-OH using TBTU/DIPEA activation .

Biotechnology

This compound is utilized in producing recombinant proteins, enhancing the yield and quality of biologically active substances used in various applications .

Pharmaceutical Development

Researchers use this compound to create novel drug candidates, particularly in targeted therapies, benefiting from its specific amino acid sequence . Chemoenzymatic approaches, which combine enzymatic and synthetic transformations, are increasingly used in synthesizing bioactive natural products and pharmaceutical components . These methods are also leveraged in structure-activity relationship (SAR) studies by using enzymatic reactions in the early-stage construction of key building blocks or the late-stage modification of key intermediates .

Diagnostics

This compound plays a role in developing diagnostic tools, especially in assays that require specific peptide interactions, improving accuracy in disease detection .

Cosmetic Formulations

It is incorporated into skincare products for its potential benefits in skin health, leveraging its properties to enhance product efficacy .

Arginine Metabolism and Cancer Research

Arginine, a component of this compound, has been found to reprogram metabolism in liver cancer via RBM39 . High arginine levels promote metabolic reprogramming by binding to the N-terminal domain of RBM39 . Studies have shown that arginine starvation can kill tumor cells through aspartate exhaustion . Depletion of extracellular arginine in arginine-auxotrophic cancer cells causes mitochondrial distress and transcriptional reprogramming .

Chemoenzymatic Approaches for SAR Exploration

Chemoenzymatic strategies, spurred by advancements in microbial genetics and enzyme engineering, have significantly impacted the synthesis of bioactive natural products, pharmaceutical components, and other valuable molecules . Researchers have leveraged these approaches in structure-activity relationship (SAR) studies of bioactive natural products by using enzymatic reactions in either the early-stage construction of key building blocks or the late-stage modification of key intermediates .

Arginine and Liver Cancer

Mechanism of Action

The mechanism of action of Z-Ala-Arg-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residue can interact with negatively charged sites on proteins, facilitating binding and activity. The peptide can also undergo hydrolysis, releasing the individual amino acids, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Table 1. Kinetic Parameters of Z-Protected Dipeptides

| Compound | kcat (s⁻¹) | KM (M) | kcat/KM (s⁻¹·M⁻¹) |

|---|---|---|---|

| This compound (ZAR) | 6.28 × 10⁻¹ | 3.51 × 10⁻³ | 1.79 × 10² |

| Z-Ala-Ala-OH (ZAA) | 1.55 | 2.81 × 10⁻² | 5.53 × 10¹ |

| Z-Ala-Trp-OH (ZAW) | 2.72 × 10⁻¹ | 1.10 × 10⁻³ | 2.48 × 10² |

| Z-Ala-Asn-OH (ZAN) | 1.48 × 10⁻¹ | 3.41 × 10⁻² | 4.34 |

Key Findings :

- This compound demonstrates moderate catalytic turnover (kcat = 0.628 s⁻¹) but strong substrate binding (KM = 3.51 mM), resulting in a catalytic efficiency (179 s⁻¹·M⁻¹) 3.2× higher than ZAA.

- Z-Ala-Trp-OH exhibits the highest efficiency (248 s⁻¹·M⁻¹) due to its exceptionally low KM (1.10 mM), likely attributable to tryptophan’s hydrophobic side chain enhancing enzyme affinity.

- Z-Ala-Asn-OH shows poor efficiency (4.34 s⁻¹·M⁻¹), suggesting that polar, uncharged residues like asparagine are suboptimal for both binding and catalysis.

Structural and Physicochemical Properties

- This compound : ~379.4 g/mol (Z-Ala-OH [223.2] + Arg-OH [174.2] - H₂O [18])

- Z-Ala-Trp-OH : ~425.5 g/mol (Z-Ala-OH [223.2] + Trp-OH [204.2] - H₂O [18])

Physicochemical properties such as lipophilicity (LogP) and polar surface area (PSA) further differentiate these compounds. For example:

Q & A

Basic Research Questions

Q. What established protocols ensure reproducible synthesis of Z-Ala-Arg-OH, and how can deviations be minimized?

- Methodological Answer : Follow solid-phase peptide synthesis (SPPS) protocols with detailed documentation of coupling agents (e.g., HBTU/HOBt), deprotection steps (e.g., TFA for Z-group removal), and purification via reverse-phase HPLC. Reproducibility requires strict control of reaction time, temperature, and solvent purity. Document all steps per IUPAC guidelines, including characterization data (HPLC traces, mass spectrometry) in the main manuscript and supplementary materials .

- Key Considerations : Validate each synthesis batch using orthogonal techniques (e.g., NMR for structural confirmation, amino acid analysis for sequence verification) .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

- Methodological Answer : Combine HPLC (for purity assessment), ESI-MS or MALDI-TOF (for molecular weight confirmation), and NMR (1H/13C for backbone and side-chain verification). For stability under analysis, use circular dichroism (CD) to monitor conformational changes in aqueous buffers .

- Data Interpretation : Cross-reference retention times (HPLC) with synthetic standards and quantify impurities via integration thresholds (>95% purity for publication) .

Advanced Research Questions

Q. How can researchers optimize SPPS conditions to maximize this compound yield while reducing racemization and side products?

- Methodological Answer : Screen coupling reagents (e.g., DIC/Oxyma vs. HATU) and evaluate racemization via Marfey’s reagent derivatization. Use low-temperature (0–4°C) coupling for arginine residues to minimize guanidine side reactions. Statistical tools like Design of Experiments (DoE) can identify critical factors (e.g., resin swelling time, molar excess) .

- Contradiction Management : If yields vary between labs, compare solvent quality (anhydrous DMF vs. technical grade) and argon/vacuum degassing protocols .

Q. What computational and experimental approaches resolve contradictions in this compound’s reported solubility and stability across pH gradients?

- Methodological Answer : Conduct kinetic solubility assays (e.g., shake-flask method) in buffers (pH 3–10) and validate with molecular dynamics simulations to predict arginine side-chain protonation states. Use accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation pathways (e.g., hydrolysis vs. oxidation) .

- Data Reconciliation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, such as buffer ion effects or trace metal catalysis .

Q. How should researchers design assays to evaluate this compound’s bioactivity while minimizing interference from protecting groups?

- Methodological Answer : Use cell-based assays (e.g., enzyme inhibition) with a negative control (e.g., Z-Ala-OH) to isolate the arginine moiety’s contribution. For in vivo studies, include a deprotection step (e.g., hydrogenolysis for Z-group removal) and validate via comparative LC-MS .

- Statistical Rigor : Power analysis (α=0.05, β=0.2) ensures sufficient sample size, and ANOVA identifies batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.